5-Chloro-2,3-dimethoxybenzonitrile
Description
5-Chloro-2,3-dimethoxybenzonitrile is a substituted aromatic nitrile characterized by a benzene ring with three functional groups: a chlorine atom at position 5, methoxy (-OCH₃) groups at positions 2 and 3, and a nitrile (-CN) group at position 1. This compound is of interest in medicinal and agrochemical research due to its structural versatility. The nitrile group serves as a bioisostere for carboxylic acids or carbonyl groups, enhancing metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-2,3-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,1-2H3 |
InChI Key |
ZZIZMOQWAOESKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dimethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using acetic anhydride as a dehydrating agent to facilitate the formation of the nitrile group .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2,3-dimethoxybenzonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2,3-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent and Property Comparison
Key Observations :
- Lipophilicity (LogP) : 5-Chloro-2,3-dimethoxybenzonitrile exhibits lower LogP than 2-Chloro-5-methylbenzonitrile due to polar methoxy groups, enhancing aqueous solubility .
Diuretic Derivatives
Unlike sulfonamides, nitriles may reduce acid-base disturbances due to weaker ion-binding properties .
Enzyme Inhibition
Compounds like NCDOB (a benzimidazolone-piperidine derivative with 5-chloro substitution) demonstrate chlorine’s role in enhancing inhibitory potency against enzymes such as phospholipase D . The nitrile group in 5-Chloro-2,3-dimethoxybenzonitrile could similarly stabilize interactions with catalytic residues.
Research Findings and Limitations
- Structural-Activity Relationships (SAR) : Methoxy groups improve solubility but may reduce membrane permeability compared to halogens .
- Contradictions : emphasizes sulfonamide-based diuretics, but nitrile-containing compounds like 5-Chloro-2,3-dimethoxybenzonitrile remain underexplored in this context .
Biological Activity
5-Chloro-2,3-dimethoxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
5-Chloro-2,3-dimethoxybenzonitrile has the following chemical structure:
- Molecular Formula : C₉H₈ClN O₂
- Molecular Weight : 199.62 g/mol
The presence of the chloro and methoxy groups enhances its lipophilicity and electronic properties, which are crucial for its interaction with biological targets.
The biological activity of 5-Chloro-2,3-dimethoxybenzonitrile is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming hydrogen bonds with their active sites.
- Receptor Binding : It can bind to receptors involved in signal transduction pathways, influencing cellular responses.
- Reactive Intermediates : The nitro group in related compounds can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Antimicrobial Activity
Research has shown that 5-Chloro-2,3-dimethoxybenzonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy in vivo.
Anticancer Activity
5-Chloro-2,3-dimethoxybenzonitrile has also been explored for its anticancer properties. Studies conducted on various cancer cell lines have shown promising results regarding cytotoxicity. The IC50 values for different cancer cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The compound's ability to induce apoptosis in cancer cells suggests it may act through pathways involving cell cycle arrest and programmed cell death.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 5-Chloro-2,3-dimethoxybenzonitrile against resistant strains of bacteria. The findings indicated a notable reduction in bacterial growth when treated with the compound, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.
Study on Anticancer Activity
In another study focusing on anticancer activity, researchers investigated the effects of 5-Chloro-2,3-dimethoxybenzonitrile on HeLa cells. The results demonstrated that treatment with varying concentrations led to significant cell death compared to control groups. Further analysis revealed that the compound activated caspase pathways associated with apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
